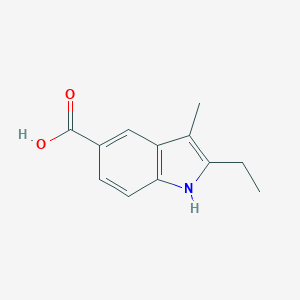
N-(1H-1,2,4-triazol-3-yl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,2,4-triazol-3-yl)-8-quinolinesulfonamide, commonly known as TQ, is a chemical compound with potential applications in scientific research. TQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of TQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. TQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TQ has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, TQ has been shown to have antioxidant and anti-inflammatory properties. TQ has also been shown to have a role in regulating glucose metabolism and lipid levels.
実験室実験の利点と制限
One advantage of using TQ in lab experiments is its relatively low toxicity compared to other compounds with similar activity. TQ has also been shown to be stable under a range of experimental conditions, making it a reliable tool for scientific research. However, one limitation of using TQ in lab experiments is its solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research involving TQ. One area of interest is the development of TQ-based therapies for cancer and infectious diseases. Another area of interest is the exploration of TQ's potential as a neuroprotective agent. Further studies are also needed to fully understand the mechanism of action of TQ and its effects on various physiological systems. Finally, the development of new synthesis methods and modifications to the TQ molecule may lead to improved efficacy and reduced toxicity.
合成法
TQ can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with sulfuric acid, followed by the addition of triazole and sodium azide. The resulting compound is then reacted with sulfonamide to produce TQ. This synthesis method has been optimized to yield high purity TQ with good yield.
科学的研究の応用
TQ has been shown to have potential applications in a range of scientific research fields, including cancer research, infectious disease research, and neuroscience. TQ has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In infectious disease research, TQ has been shown to have antimicrobial activity against a range of pathogens, including bacteria and fungi. TQ has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(1H-1,2,4-triazol-3-yl)-8-quinolinesulfonamide |
|---|---|
分子式 |
C11H9N5O2S |
分子量 |
275.29 g/mol |
IUPAC名 |
N-(1H-1,2,4-triazol-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,16-11-13-7-14-15-11)9-5-1-3-8-4-2-6-12-10(8)9/h1-7H,(H2,13,14,15,16) |
InChIキー |
RLGPFBKZISQTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=NC=NN3)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=NC=NN3)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)

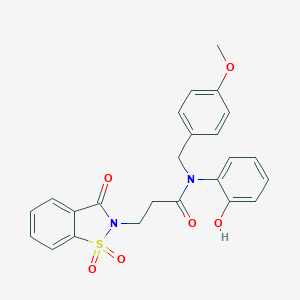
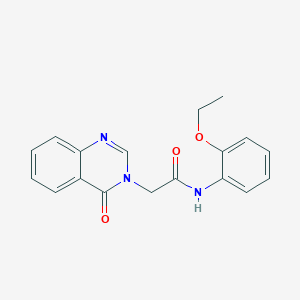
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
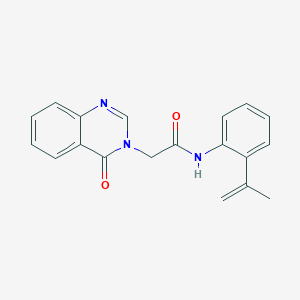
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
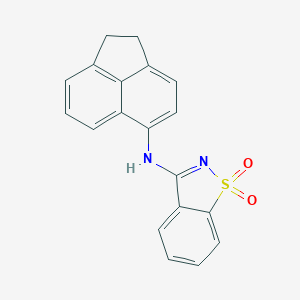
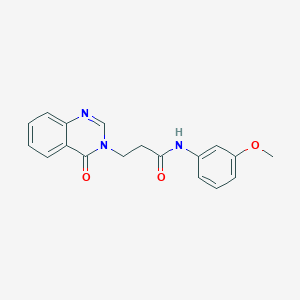
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
